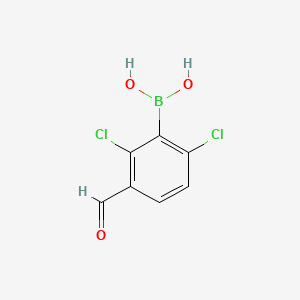

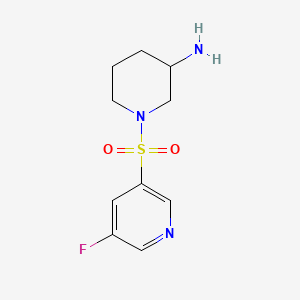

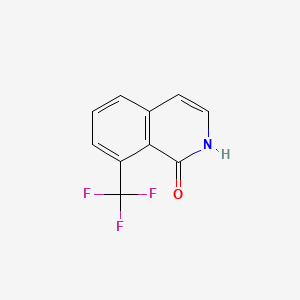

![molecular formula C7H4BrFN2 B581069 3-Bromo-7-fluoroimidazo[1,2-a]pyridine CAS No. 1263058-67-8](/img/structure/B581069.png)

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and have several noteworthy advantages such as a wide substrate scope, short reaction times, and water work-up .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves various strategies such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . It has a molecular weight of 215.02 .Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , indicating potential antimicrobial effects.

Advantages and Limitations for Lab Experiments

3-Bromo-7-fluoroimidazo[1,2-a]pyridine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

3-Bromo-7-fluoroimidazo[1,2-a]pyridine has shown promising results in various preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These include:

1. Investigating the potential of this compound as a novel anticancer agent in clinical trials.

2. Exploring the potential of this compound as a potent antiviral agent against emerging viral infections.

3. Investigating the potential of this compound as a novel anti-inflammatory agent in various inflammatory diseases.

4. Developing novel derivatives of this compound with improved pharmacological properties.

Conclusion:

This compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound has been reported to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of this compound can be achieved through various methods, and several modifications have been made to improve its yield and purity. This compound has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and potential toxicity. Several future directions can be explored to further understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine can be achieved through various methods, including the reaction of 3-bromo-7-fluoropyridine with imidazole in the presence of a base or the reaction of 3-bromo-7-fluoro-1H-imidazo[1,2-a]pyridine with a suitable reagent. The latter method has been reported to be more efficient and yields higher purity products. The synthesis of this compound has been extensively studied, and several modifications have been made to improve its yield and purity.

Scientific Research Applications

3-Bromo-7-fluoroimidazo[1,2-a]pyridine has been reported to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties. Several studies have reported the potential of this compound as a potent anticancer agent, with its ability to induce apoptosis and inhibit the growth of cancer cells. This compound has also been reported to exhibit antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus. Furthermore, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name |

3-bromo-7-fluoroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHAZGZFYOGCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858589 |

Source

|

| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263058-67-8 |

Source

|

| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

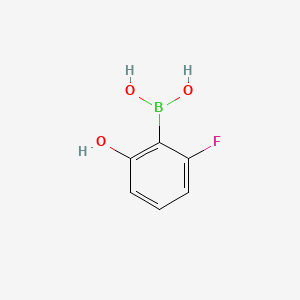

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)

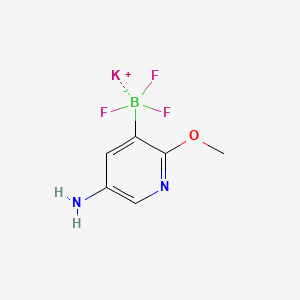

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)

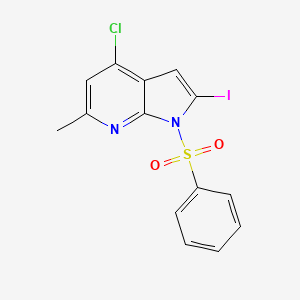

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)